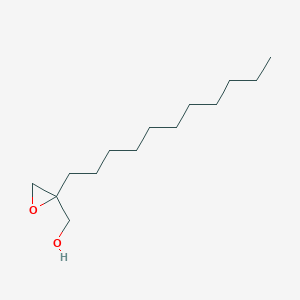
(2-Undecyloxiran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Undecyloxiran-2-yl)methanol is an organic compound with the molecular formula C₁₃H₂₆O₂ It is characterized by the presence of an oxirane ring (epoxide) and a methanol group attached to an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Undecyloxiran-2-yl)methanol typically involves the epoxidation of alkenes followed by the introduction of a methanol group. One common method is the reaction of undecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide. The resulting epoxide can then be reacted with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Undecyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of undecanoic acid or undecanal.
Reduction: Formation of 2-undecyloxy-1,2-ethanediol.
Substitution: Formation of various substituted alcohols and ethers.
Scientific Research Applications
(2-Undecyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings.
Mechanism of Action
The mechanism of action of (2-Undecyloxiran-2-yl)methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity can lead to the modification of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Octyloxiran-2-yl)methanol
- (2-Decyloxiran-2-yl)methanol
- (2-Dodecyloxiran-2-yl)methanol
Uniqueness
(2-Undecyloxiran-2-yl)methanol is unique due to its specific chain length and the presence of both an oxirane ring and a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
487001-25-2 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
(2-undecyloxiran-2-yl)methanol |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-14(12-15)13-16-14/h15H,2-13H2,1H3 |
InChI Key |
QVEMXSXVYLFDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1(CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
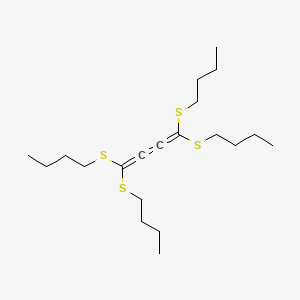
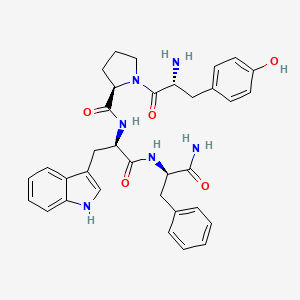
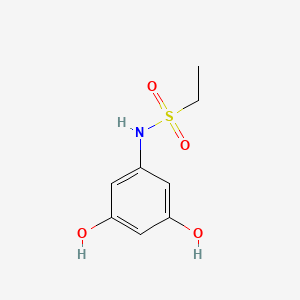
![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
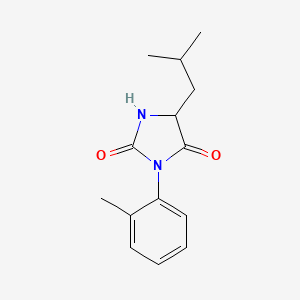

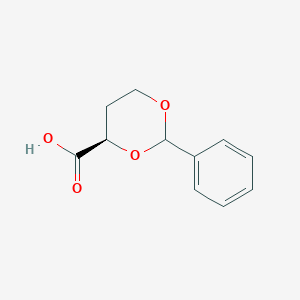
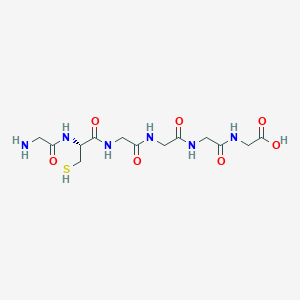
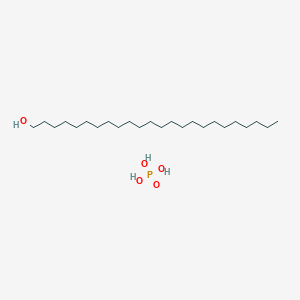
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
